molecular formula C11H8N2O2 B8395433 8-Nitro-4-vinylquinoline

8-Nitro-4-vinylquinoline

Cat. No. B8395433
M. Wt: 200.19 g/mol
InChI Key: NQGMQYHODDSJNA-UHFFFAOYSA-N
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Patent
US06008230

Procedure details

A mixture of 8-nitro-4-(trifluoromethanesulfonyloxy)quinoline (6.0 g), tri-n-butyl(vinyl)tin (6.49 g), tetrakis(triphenylphosphine)palladium(0) (1.08 g) and lithium chloride (2.37 g) in dioxane (120 ml) was refluxed for 1.5 hours. The mixture was concentrated in vacuo, and ethyl acetate (200 ml) was added to the residue. The mixture was stirred for 1 hour, and insoluble material was filtered off. The residue was purified by flash chromatography (ethyl acetate-n-hexane) to give 8-nitro-4-vinylquinoline (2.39 g).
Name
8-nitro-4-(trifluoromethanesulfonyloxy)quinoline
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[C:9]2OS(C(F)(F)F)(=O)=O)([O-:3])=[O:2].[CH2:22]([Sn](CCCC)(CCCC)C=C)[CH2:23]CC.[Cl-].[Li+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[C:9]2[CH:22]=[CH2:23])([O-:3])=[O:2] |f:2.3,^1:48,50,69,88|

Inputs

Step One
Name
8-nitro-4-(trifluoromethanesulfonyloxy)quinoline
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C(=CC=NC12)OS(=O)(=O)C(F)(F)F
Name
Quantity
6.49 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
2.37 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.08 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo, and ethyl acetate (200 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (ethyl acetate-n-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C(=CC=NC12)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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